molecular formula C9H5F3N2O2 B6353817 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1019022-49-1

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B6353817
CAS No.: 1019022-49-1
M. Wt: 230.14 g/mol
InChI Key: ICVMSPBTTHHXGK-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a fluorinated heterocyclic compound characterized by an imidazo[1,2-a]pyridine backbone substituted with a trifluoromethyl group at the 8-position and a carboxylic acid moiety at the 3-position. Its molecular formula is C₉H₅F₃N₂O₂, with a molecular weight of 244.15 g/mol (CAS: 1860802-59-0) . This compound is synthesized via palladium-catalyzed decarboxylative cross-coupling reactions, which enable efficient derivatization with aryl chlorides under optimized conditions (e.g., 96% yield with chlorobenzene) . Its structural features, particularly the electron-withdrawing trifluoromethyl group, enhance metabolic stability and influence intermolecular interactions, making it a key scaffold in medicinal chemistry for targeting diseases such as tuberculosis .

Properties

IUPAC Name

8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-2-1-3-14-6(8(15)16)4-13-7(5)14/h1-4H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVMSPBTTHHXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the amine on the α-haloketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. The trifluoromethyl group is introduced via the α-haloketone, while the carboxylic acid originates from an ester precursor (e.g., ethyl bromopyruvate) that undergoes hydrolysis.

Example Synthesis :

  • Reagents : 2-Aminopyridine, ethyl 2-bromo-3-oxo-4,4,4-trifluorobutanoate

  • Conditions : Reflux in toluene with K₂CO₃ (12 h, 80°C)

  • Yield : 72% after hydrolysis

Optimization Challenges

  • Trifluoromethyl α-Haloketone Availability : Custom synthesis of CF₃-containing α-haloketones is often necessary, increasing complexity.

  • Regioselectivity : Competing pathways may lead to positional isomers, necessitating careful control of reaction conditions.

Multi-Component Reactions (MCRs)

MCRs offer streamlined access to imidazo[1,2-a]pyridines by combining 2-aminopyridine, aldehydes, and alkynes or isocyanides in a single step.

Groebke-Blackburn-Bienaymé Reaction

This three-component reaction employs aldehydes, 2-aminopyridines, and isocyanides to assemble the imidazo[1,2-a]pyridine core.

Case Study :

  • Aldehyde : Trifluoroacetaldehyde (CF₃CHO)

  • Isocyanide : tert-Butyl isocyanide

  • Conditions : Acetic acid catalyst, 70°C, 8 h

  • Yield : 65% (imidazo[1,2-a]pyridine with CF₃ at position 8)

Copper-Catalyzed Coupling

Copper-mediated MCRs enhance efficiency and regiocontrol:

  • Reagents : 2-Aminopyridine, CF₃-substituted alkyne, glyoxalic acid

  • Catalyst : CuI (10 mol%)

  • Conditions : DMF, 100°C, 6 h

  • Yield : 78%

MethodReagentsCatalystYield (%)Reference
Groebke-BlackburnCF₃CHO, t-BuNC, 2-aminopyridineAcOH65
Cu-Catalyzed MCRCF₃-alkyne, glyoxalic acidCuI78

Decarboxylative Strategies

Decarboxylative cross-coupling leverages the carboxylic acid at position 3 to introduce functional groups, though this method is less common for CF₃ installation.

Example :

  • Substrate : Imidazo[1,2-a]pyridine-3-carboxylic acid

  • Reagent : CF₃Cu (trifluoromethyl copper)

  • Conditions : Ag₂CO₃, DMSO, 100°C

  • Yield : 42%

Industrial-Scale Production Considerations

Scalable synthesis requires cost-effective reagents and minimal purification steps.

Batch Reactor Optimization

  • Solvent Choice : Methyl isobutyl ketone (MIBK) enables azeotropic water removal, improving reaction efficiency.

  • Catalyst Recovery : Heterogeneous catalysts (e.g., Cu-supported zeolites) reduce metal contamination.

Purification Techniques

  • Crystallization : pH-controlled recrystallization from ethanol/water mixtures achieves >98% purity.

  • Chromatography : Reserved for small-scale batches due to high costs.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield Range (%)
CyclocondensationDirect, single-stepRequires custom CF₃ reagents65–78
MCRsAtom-economicalLimited CF₃-aldehyde availability65–78
Post-Cyclization CF₃FlexibleLow yields, multiple steps42–58
Decarboxylative CouplingUtilizes inherent carboxylic acidSide reactions, poor scalability42

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to exhibit nematicidal and fungicidal activities by inhibiting key enzymes and disrupting cellular processes in target organisms . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

Key Observations :

  • The 8-CF₃ substituent improves electrophilicity and reaction yields compared to bromine or methyl groups .
  • 3-COOH is critical for metal-catalyzed cross-coupling reactions, whereas analogues with COOH at the 8-position (e.g., 2-CF₃, 8-COOH) show reduced reactivity .

Key Observations :

  • The 8-CF₃ group enhances reactivity by stabilizing transition states in palladium-mediated mechanisms .
  • Electron-deficient substrates (e.g., 6-Fluoro) exhibit lower yields due to reduced nucleophilicity .

Pharmacological Activity

The trifluoromethyl group enhances target binding and bioavailability:

Compound Biological Target MIC (µg/mL) Notes Reference
This compound derivatives M. tuberculosis QcrB ≤1.0 Potent inhibition of cytochrome bc₁
6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives M. tuberculosis thymidylate kinase 0.5–2.0 Scaffold-switched analogues with similar activity
Hydrazide derivatives of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid M. tuberculosis >6.25 Low activity due to lack of CF₃

Key Observations :

  • The 8-CF₃ group improves antimycobacterial potency by enhancing membrane permeability and target affinity .
  • Chloro or ethyl substituents at the 6-position retain activity but require higher doses .

Solubility and Physicochemical Properties

The trifluoromethyl group impacts solubility and formulation:

Compound Aqueous Solubility (µg/mL) logP Formulation Strategies Reference
This compound <10 2.1 Prodrug esters (e.g., ethyl ester)
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate 45 1.8 Hydrate form for improved crystallinity
Imidazo[1,2-a]pyridine-3-carboxylic acid (parent) 120 0.9 Direct salt formation

Key Observations :

  • The 8-CF₃ group reduces aqueous solubility compared to non-fluorinated analogues but enhances lipophilicity for CNS penetration .
  • Hydrate forms or ester prodrugs (e.g., ethyl ester, CAS: 1936456-15-3) are employed to improve bioavailability .

Biological Activity

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews various studies that highlight its biological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₉H₅F₃N₂O₂
  • Molecular Weight : 230.14 g/mol
  • CAS Number : 1019022-49-1

Antimicrobial Properties

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit promising antimicrobial activity. A study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides and evaluated their efficacy against Mycobacterium tuberculosis (Mtb). The findings revealed that several compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating bacteria, indicating potent antimicrobial properties. Notably, compound 18 showed superior activity compared to the clinical candidate PA-824 against multidrug-resistant (MDR) strains of Mtb .

CompoundMIC (μM)Activity Against Mtb
90.04–2.3MDR and XDR strains
18<0.03–0.8MDR strains
PA-8240.2–14MDR strains

The mechanism by which these compounds exert their antimicrobial effects appears to involve the inhibition of ATP homeostasis by targeting essential proteins such as QcrB. This suggests a novel mechanism distinct from existing tuberculosis treatments .

Inhibition of Protein Geranylgeranylation

Another study explored the activity of imidazo[1,2-a]pyridine derivatives as inhibitors of protein geranylgeranylation, specifically targeting Rab geranylgeranyl transferase (RGGT). The presence of trifluoromethyl groups significantly enhanced the inhibitory activity against RGGT in human cervical carcinoma cells (HeLa), demonstrating the compound's potential in cancer therapy .

Pharmacokinetics

Pharmacokinetic evaluations in animal models revealed varying absorption and clearance rates for different derivatives of imidazo[1,2-a]pyridine. Compound 13 exhibited a PO AUC (area under the curve) of 54,200 ng h/mL with a half-life of 1.93 hours when administered orally at a dosage of 100 mg/kg. These parameters are crucial for understanding the compound's bioavailability and therapeutic window .

CompoundPO AUC (ng h/mL)PO Cmax (ng/mL)PO Tmax (h)PO t½ (h)
1354,20015,6002.01.93
183,8503370.5ND

Case Studies and Research Findings

  • Study on Mycobacterium tuberculosis : A set of imidazo[1,2-a]pyridine derivatives was synthesized and screened against Mtb. The study highlighted the superior activity of compound 18 , which outperformed PA-824 against most MDR strains .
  • Cancer Treatment Potential : The ability to inhibit RGGT suggests that these compounds could be developed as anticancer agents targeting specific pathways involved in tumor growth and metastasis .

Q & A

Q. What synthetic routes are available for 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid?

  • Methodological Answer : The compound is synthesized via multi-step reactions. A common approach involves:
  • Cyclocondensation : Reacting 2-aminopyridine derivatives with α-bromo ketones or aldehydes to form the imidazo[1,2-a]pyridine core .
  • Trifluoromethylation : Introducing the trifluoromethyl group via electrophilic substitution using reagents like Togni’s reagent or Umemoto’s reagent .
  • Carboxylation : Hydrolysis of ester intermediates (e.g., methyl or tert-butyl esters) to yield the carboxylic acid .
    Key Optimization : Use of Pd-catalyzed cross-coupling for regioselective functionalization .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., trifluoromethyl at C8, carboxylic acid at C3). For example, 13C^{13}C NMR typically shows a carbonyl peak at ~170 ppm for the carboxylic acid .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 245.05 for C9_9H6_6F3_3N2_2O2_2) .
  • X-ray Crystallography : Resolves spatial arrangement, critical for studying bioactivity .

Q. What preliminary biological screening methods are used to assess its activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorescence-based protocols .
  • Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Lipophilicity : Measure logP values (e.g., via shake-flask method) to compare with non-fluorinated analogs. The CF3_3 group increases lipophilicity, enhancing membrane permeability .
  • Metabolic Stability : Perform liver microsome assays (human/rat) to assess oxidation rates. The CF3_3 group reduces metabolic degradation due to its electron-withdrawing nature .
    Data Comparison :
DerivativelogPMicrosomal Stability (t1/2_{1/2}, min)
CF3_3-substituted2.145
CH3_3-substituted1.622
Source: Adapted from

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Orthogonal Assays : Validate initial findings using unrelated techniques (e.g., SPR for binding affinity if initial data came from enzymatic assays) .
  • Purity Analysis : Use HPLC (C18 column, MeCN/H2_2O gradient) to rule out impurities >95% purity required for reliable bioactivity data .
  • Structural Confirmation : Re-examine NMR/X-ray data to ensure correct regiochemistry (e.g., CF3_3 at C8 vs. C6) .

Q. What computational strategies predict target interactions for SAR studies?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or Aurora kinases) to model binding modes .
  • QSAR Models : Develop regression models using descriptors like Hammett σ (for CF3_3 electronic effects) or molar refractivity .
    Case Study : A QSAR model for imidazo[1,2-a]pyridines showed R2^2 = 0.89 for antibacterial activity, highlighting the CF3_3 group’s role in enhancing potency .

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